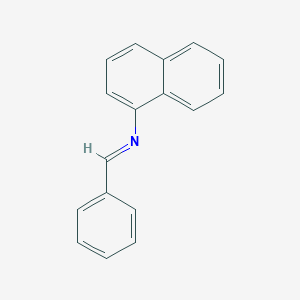

N-(1-naphthyl)-N-(phenylmethylene)amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-naphthalen-1-yl-1-phenylmethanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N/c1-2-7-14(8-3-1)13-18-17-12-6-10-15-9-4-5-11-16(15)17/h1-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQPYSYDZNCHIQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=NC2=CC=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70360901 | |

| Record name | (E)-N-(Naphthalen-1-yl)-1-phenylmethanimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70360901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890-51-7 | |

| Record name | (E)-N-(Naphthalen-1-yl)-1-phenylmethanimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70360901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Condensation Reactions for N-(1-naphthyl)-N-(phenylmethylene)amine Synthesis

The most direct and conventional method for synthesizing this compound involves the condensation reaction between a primary amine and an aldehyde. This approach is foundational in imine chemistry.

The standard synthesis of this compound involves the reaction of 1-Naphthylamine (B1663977) with Benzaldehyde (B42025). nih.gov This reaction is a classic example of nucleophilic addition to a carbonyl group, followed by dehydration to form the imine. Typically, equimolar amounts of the amine and aldehyde are dissolved in a suitable solvent, such as ethanol (B145695) or methanol. The mixture is then heated under reflux for several hours to drive the reaction to completion. chemicalbook.com The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC). Upon completion, the product is often isolated by evaporating the solvent and purified through recrystallization or column chromatography.

To enhance the rate and efficiency of imine formation, catalytic amounts of an acid are often employed. The role of the acid catalyst, such as acetic acid, is to protonate the oxygen atom of the aldehyde's carbonyl group. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the amine. While strong acids can protonate the amine, rendering it non-nucleophilic, a small amount of a weak acid like acetic acid provides a sufficient catalytic effect without deactivating the amine reactant. rsc.org Other catalysts, such as sulfanilic acid or iodine, have also been used in related preparations to facilitate the reaction, often leading to high yields under specific temperature conditions. google.com The general mechanism involves the formation of a hemiaminal intermediate, which then undergoes acid-catalyzed dehydration to yield the final imine product.

In line with the principles of green chemistry, solvent-free methods for Schiff base synthesis have been developed. rsc.org One such effective technique is microwave-assisted synthesis. In this approach, neat (solvent-free) non-volatile amines and aromatic aldehydes are mixed and irradiated with microwaves. organic-chemistry.org This method dramatically reduces reaction times, often to just a few minutes, and typically results in high product yields without the need for a catalyst or extensive purification. organic-chemistry.org For the synthesis of this compound, this would involve directly mixing 1-Naphthylamine and Benzaldehyde and heating the mixture under microwave irradiation, offering a rapid, efficient, and environmentally friendly alternative to traditional solvent-based methods. organic-chemistry.orgarkat-usa.org

Table 1: Comparison of Synthetic Routes for Imine Formation

| Methodology | Reactants | Catalyst/Conditions | Key Advantages |

|---|---|---|---|

| Amine-Aldehyde Condensation | 1-Naphthylamine, Benzaldehyde | Reflux in Ethanol | Well-established, straightforward protocol. chemicalbook.com |

| Catalytic Condensation | 1-Naphthylamine, Benzaldehyde | Acetic Acid (catalytic) | Increased reaction rate, improved yield. |

| Microwave-Assisted Synthesis | 1-Naphthylamine, Benzaldehyde | Solvent-free, Microwave irradiation | Rapid (minutes), high yield, eco-friendly. organic-chemistry.org |

Alternative Synthetic Strategies for Imine Derivatives

Beyond direct condensation, other synthetic strategies can be employed to generate imines. These methods often involve different starting materials and catalytic systems, providing alternative pathways to the desired carbon-nitrogen double bond.

The N-alkylation of amines with alcohols, particularly using heterogeneous catalysts like zeolites, presents an indirect route to imines. rsc.orgresearchgate.net In this "borrowing hydrogen" or "hydrogen auto-transfer" methodology, the alcohol is first dehydrogenated in situ by the catalyst to form an aldehyde. nih.govacs.org This transient aldehyde then reacts with the amine present in the reaction mixture to form the corresponding imine. The process is advantageous as it uses alcohols, which are generally less toxic and more readily available than aldehydes. Nanosized zeolite beta has demonstrated high catalytic activity for this transformation, which is eco-friendly and produces water as the only byproduct. rsc.orgresearchgate.net The reaction temperature and the specific pore size and acidity of the zeolite catalyst are critical factors that control the selectivity of the reaction. google.com

Table 2: Zeolite-Catalyzed Imine Synthesis

| Catalyst | Reactants | Temperature Range | Significance |

|---|---|---|---|

| Nanosized Zeolite Beta | Amine, Alcohol | Moderate | High activity, eco-friendly, reusable catalyst. rsc.orgresearchgate.net |

| Acidic Zeolites (e.g., S-115) | Aniline (B41778), Lower Alkanol | 250°C - 350°C | Temperature controls selectivity between N-alkylation and C-alkylation. google.com |

Acceptorless Dehydrogenation of Primary Amines

Acceptorless dehydrogenation (AD) is a powerful synthetic strategy that can convert primary amines into imines with the liberation of hydrogen gas (H₂). rsc.org This process typically requires a transition-metal catalyst, with ruthenium and iron complexes being particularly effective. rsc.orgnih.gov The mechanism involves the coordination of the primary amine to the metal center, followed by a β-hydride elimination to form an imine and a metal-hydride species. The subsequent release of H₂ regenerates the active catalyst. acs.org While this method can lead to further dehydrogenation to form nitriles, reaction conditions can be tuned to favor the formation of the imine intermediate. acs.org This strategy is highly atom-economical and avoids the need for stoichiometric oxidants, making it a clean and sustainable process. rsc.orgrsc.org

Metal-Catalyzed Coupling Reactions for Analogous Structures

The synthesis of N-aryl imines and their analogues can be efficiently achieved through various transition metal-catalyzed cross-coupling reactions. These methods offer a powerful alternative to traditional condensation reactions, providing pathways to complex molecular architectures. Palladium-catalyzed reactions, in particular, have been extensively developed for the formation of carbon-nitrogen and carbon-carbon bonds integral to these structures.

Key strategies include the coupling of aryl halides with amine derivatives or the α-arylation of pre-formed imines. For instance, palladium N-heterocyclic carbene (NHC) catalyzed protocols have been successfully employed for the synthesis of substituted indoles from imine precursors, demonstrating the viability of forming aryl-imine linkages under catalytic conditions. acs.org Such deprotonative cross-coupling processes involve the generation of a nucleophilic imine anion that subsequently couples with an aryl halide. acs.org

Furthermore, the Suzuki-Miyaura reaction, a cornerstone of C-C bond formation, can be adapted for the synthesis of complex amines that are precursors to or derivatives of imines. The coupling of aryl halides with aminomethyltrifluoroborates, for example, provides a route to aminomethylated arenes, which can be further functionalized. organic-chemistry.org Similarly, rhodium-catalyzed arylations of N-tosylaldimines with arylboronic acids have proven effective for creating chiral α-aryl amines, which are structurally related to the target imine class. organic-chemistry.org

The table below summarizes various metal-catalyzed coupling reactions applicable to the synthesis of N-aryl imine analogues and related nitrogen-containing compounds.

Table 1: Overview of Metal-Catalyzed Coupling Reactions for N-Aryl Imine Analogues

| Reaction Type | Catalyst/Ligand System | Reactants | Product Type | Ref. |

|---|---|---|---|---|

| α-Arylation of Imines | Pd/N-Heterocyclic Carbene (NHC) | Ketone-derived imine, Aryl halide | Substituted Indoles | acs.org |

| Suzuki-Miyaura Coupling | Pd catalyst | Aryl halide, Aminomethyltrifluoroborate | Aminomethylated Arenes | organic-chemistry.org |

| Arylation of Imines | Rhodium/Chiral Diene Ligand | N-Tosylaldimine, Arylboronic acid | Chiral α-Aryl Amines | organic-chemistry.org |

| Carbonylative Coupling | Palladium catalyst | Aryl iodide, Imine, CO | Substituted Imidazoles | rsc.org |

| Heck Reaction | Pd₂(dba)₃/dppf | Aryl triflate, N-Acyl-N-vinylamine | Enamides | organic-chemistry.org |

These methodologies highlight the versatility of transition metal catalysis in constructing the core structures of N-aryl imines and related compounds, offering control over substitution patterns and, in some cases, stereochemistry.

Photocatalytic Oxidation Methods for Imine Formation

Photocatalytic oxidation represents a green and sustainable approach for the synthesis of imines, utilizing light energy to drive the oxidative coupling of amines. This method often proceeds under mild conditions, using molecular oxygen as a clean oxidant.

The photocatalytic synthesis of N-benzylidenebenzylamine, a close structural analogue of this compound, has been demonstrated using various photocatalysts under visible light irradiation. The process involves the aerobic oxidation of a primary amine, such as benzylamine (B48309). The efficiency of this transformation is highly dependent on the choice of photocatalyst and solvent. For example, studies have shown that titanium dioxide-based materials can effectively catalyze this reaction. researchgate.net The mechanism is believed to involve the generation of reactive oxygen species, such as singlet oxygen (¹O₂), which oxidize the amine to an imine intermediate. researchgate.net

The performance of different photocatalytic systems for the oxidation of benzylamine is detailed in the table below.

Table 2: Performance of Various Photocatalysts in the Synthesis of N-Benzylidenebenzylamine

| Photocatalyst | Solvent | Light Source | Yield (%) | Ref. |

|---|---|---|---|---|

| TiO₂-Silicate | Acetonitrile | 500 W Halogen Lamp | High | researchgate.net |

| Au/M-TiO₂ | Solvent-free | Visible Light | ~87 | researchgate.net |

| Au/P25 | Solvent-free | Visible Light | ~58 | researchgate.net |

| Au/Acros anatase | Solvent-free | Visible Light | ~54 | researchgate.net |

These findings underscore the potential of photocatalysis as an environmentally benign method for synthesizing imines, with ongoing research focused on developing more efficient and selective catalyst systems.

Purification and Isolation Techniques for Imine Compounds

The purification of imines presents unique challenges due to the susceptibility of the imine (azomethine) bond to hydrolysis, particularly under acidic conditions. researchgate.net Standard purification techniques must often be modified to prevent decomposition of the product.

Column Chromatography: Column chromatography on silica (B1680970) gel is a common purification method, but the acidic nature of silica can lead to the hydrolysis of imines back to their constituent aldehyde and amine. researchgate.netresearchgate.net To mitigate this, several strategies are employed:

Deactivation of Silica Gel: The silica gel can be neutralized or made basic by pre-treating it with a solution containing a tertiary amine, such as triethylamine (B128534) (TEA), before packing the column. rsc.orgrochester.edu

Mobile Phase Modification: Adding a small percentage (typically 1-3%) of triethylamine to the eluent can help to neutralize the acidic sites on the silica gel during the separation process, thus protecting the imine from degradation. researchgate.netrsc.orgrochester.edu

Alternative Stationary Phases: Using less acidic stationary phases like neutral or basic alumina (B75360) can be an effective alternative to silica gel. reddit.comresearchgate.net However, the activity of the alumina and the choice of eluent must be carefully optimized. researchgate.net

Rapid Purification: Minimizing the contact time of the imine with the stationary phase by using shorter columns and faster elution can also reduce decomposition. researchgate.net

Recrystallization: Recrystallization is a highly effective method for purifying solid imines, especially when the impurities have significantly different solubilities from the product. researchgate.netresearchgate.net This technique avoids the potential for hydrolysis on stationary phases. The choice of solvent is crucial; for aromatic imines, solvents like toluene, acetonitrile, or ethanol are often suitable. researchgate.net A process of solvothermal depolymerization and repolymerization has also been noted for imine-linked frameworks, which is analogous to recrystallization and can lead to materials with higher purity and crystallinity. nih.gov

Other Methods:

Solvent Washing/Extraction: If the imine product has low solubility in a particular solvent while the starting materials (unreacted amine and aldehyde) are soluble, washing the crude product with that solvent can be a simple and effective purification step. researchgate.netechemi.com

Distillation: For liquid imines with sufficient thermal stability and different boiling points from the impurities, distillation can be a viable purification technique. researchgate.netgoogle.com

The table below summarizes common purification techniques and the challenges associated with them.

Table 3: Summary of Purification Techniques for Imine Compounds

| Technique | Description | Challenges & Considerations | Ref. |

|---|---|---|---|

| Column Chromatography (Silica Gel) | Separation based on polarity. | Imine hydrolysis on acidic silica. Requires neutralization with a base (e.g., triethylamine). | researchgate.netresearchgate.netrsc.org |

| Column Chromatography (Alumina) | Use of a less acidic stationary phase. | Requires optimization of alumina activity and solvent system. Can be neutral or basic. | reddit.comresearchgate.net |

| Recrystallization | Purification of solids based on differential solubility. | Highly effective for solid imines; avoids hydrolysis issues. Solvent selection is key. | researchgate.netresearchgate.netnih.gov |

| Solvent Washing | Removal of soluble impurities from a less soluble product. | Simple and effective if solubility differences are significant. | researchgate.netechemi.com |

| Distillation | Separation based on boiling point differences. | Suitable for thermally stable liquid imines. | researchgate.netgoogle.com |

Spectroscopic and Structural Elucidation

Advanced Spectroscopic Characterization Techniques

In the ¹H NMR spectrum, the protons of the aromatic rings (both naphthyl and phenyl) are expected to resonate in the downfield region, typically between δ 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring currents. The single proton of the imine group (H-C=N), known as the azomethine proton, is particularly characteristic and would likely appear as a singlet further downfield. For instance, in (S)-(+)-N-Benzylidene-1-(1-naphthyl)ethylamine, this proton is observed at δ 8.36 ppm. nih.gov The complex splitting patterns in the aromatic region would arise from the various coupling interactions between adjacent protons on the phenyl and naphthyl rings.

The ¹³C NMR spectrum would complement the proton data, with the aromatic carbons appearing in a characteristic range of approximately δ 120-150 ppm. The imine carbon (C=N) is a key diagnostic signal and is expected to be significantly deshielded, appearing further downfield. In the analogue (S)-(+)-N-Benzylidene-1-(1-naphthyl)ethylamine, the imine carbon resonates at δ 159.55 ppm. nih.gov The remaining aliphatic and aromatic carbon signals would provide a complete map of the carbon skeleton.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for N-(1-naphthyl)-N-(phenylmethylene)amine based on Analogous Compounds

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Azomethine (CH=N) | ~8.4 | ~160 |

| Aromatic (Ar-H) | 7.0 - 8.5 | 120 - 150 |

Note: Data is predicted based on the analysis of similar structures.

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule through their characteristic vibrational frequencies. The IR spectrum of this compound is defined by the vibrations of the imine group and the aromatic rings.

The most diagnostic absorption is the C=N stretching vibration of the imine group, which typically appears in the 1690-1640 cm⁻¹ region. In a closely related Schiff base, (S)-(+)-N-Benzylidene-1-(1-naphthyl)ethylamine, this peak is observed at 1641 cm⁻¹. nih.gov The absence of N-H stretching bands in the 3300-3500 cm⁻¹ region would confirm the formation of the tertiary imine.

Other significant absorptions would include the C-H stretching vibrations of the aromatic rings, typically found just above 3000 cm⁻¹, and the C=C stretching vibrations within the aromatic rings, which give rise to a series of peaks in the 1600-1450 cm⁻¹ range. C-N stretching vibrations are also expected in the fingerprint region, typically between 1350 and 1250 cm⁻¹ for aromatic amines.

Table 2: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | > 3000 |

| Imine C=N Stretch | 1690 - 1640 |

| Aromatic C=C Stretch | 1600 - 1450 |

| Aromatic C-N Stretch | 1350 - 1250 |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is characterized by strong absorptions due to the extensive π-conjugated system formed by the phenyl ring, the imine bridge, and the naphthyl group.

The spectrum is expected to show intense absorption bands corresponding to π→π* transitions. These transitions involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the conjugated system. The high degree of conjugation in this molecule would likely shift these absorptions to longer wavelengths (a bathochromic or red shift). For comparison, the parent aromatic amine, 1-naphthylamine (B1663977), exhibits an absorption maximum (λmax) at 313 nm. researchgate.net

A less intense absorption band at a longer wavelength, corresponding to an n→π* transition, may also be present. This transition involves the excitation of a non-bonding electron from the nitrogen atom's lone pair to an antibonding π* orbital of the imine group.

Mass spectrometry is a technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. The molecular formula of this compound is C₁₇H₁₃N, corresponding to a molecular weight of approximately 231.29 g/mol . The high-resolution mass spectrum would show the molecular ion peak (M⁺) at a precise m/z value corresponding to its exact mass.

The fragmentation of the molecular ion under electron impact would likely proceed through pathways that generate stable carbocations and radical species. Common fragmentation patterns for such Schiff bases involve the cleavage of bonds adjacent to the imine group and the aromatic rings. Key fragments would likely include ions corresponding to the loss of the phenyl group, the naphthyl group, or smaller neutral fragments.

Table 3: Expected Key Ions in the Mass Spectrum of this compound

| Ion | Proposed Structure | Expected m/z |

| [M]⁺ | [C₁₇H₁₃N]⁺ | ~231 |

| [M-C₆H₅]⁺ | [C₁₁H₈N]⁺ | ~154 |

| [M-C₁₀H₇]⁺ | [C₇H₆N]⁺ | ~104 |

| [C₁₀H₇]⁺ | Naphthyl cation | ~127 |

| [C₆H₅]⁺ | Phenyl cation | ~77 |

Crystallographic Analysis and Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

While the crystal structure of this compound itself has not been reported, the structure of the closely related compound, N-(4-Chlorobenzylidene)-1-naphthylamine, offers valuable insights. nih.gov This study reveals that the molecule adopts a trans configuration about the C=N double bond. A significant feature of the structure is the non-planar arrangement of the aromatic rings. The dihedral angle between the planes of the naphthyl and benzene (B151609) groups is 66.53 (5)°. nih.gov This twisted conformation is a result of steric hindrance between the ortho-hydrogens of the two aromatic systems, which prevents the molecule from adopting a fully planar, and thus fully conjugated, structure. A similar non-planar conformation is observed in (S)-(+)-N-Benzylidene-1-(1-naphthyl)ethylamine, where the dihedral angle between the aromatic phenyl and naphthyl groups is 70.7 (1)°. nih.gov

Conformational Analysis in Crystalline States

A key feature of this class of molecules is their non-planar geometry. The molecule is not flat; instead, the phenyl and naphthyl ring systems are twisted out of the plane of the central carbon-nitrogen double bond (C=N). This torsion is a result of steric hindrance between the hydrogen atoms on the aromatic rings.

Studies on analogous structures, such as (S)-(+)-N-Benzylidene-1-(1-naphthyl)ethylamine, which features an additional methyl group, have been elucidated using X-ray diffraction and Density Functional Theory (DFT) calculations. nih.gov These analyses reveal that the molecule adopts a conformation where the aromatic rings are significantly rotated relative to each other. The dihedral angle between the phenyl ring and the imine group plane is typically around 23°, while the angle between the phenyl and naphthyl ring systems is approximately 71°. nih.gov

The conformation is defined by several key dihedral angles, which describe the rotation around specific single bonds. For a similar molecule, DFT calculations identified potential energy minima for these rotations, suggesting that different stable conformers could exist. nih.gov One such calculated minimum, at a dihedral angle of -120° for the C2—N1—C9—C11 rotation, was found to be consistent with the conformer observed in the solid-state and was only slightly higher in energy (by 2 kcal/mol) than the global minimum. nih.gov This suggests that the molecule has conformational flexibility and that different polymorphic forms, stemming from different conformers, might be possible under various crystallization conditions.

Furthermore, X-ray crystal structure analysis of N-[1-(1-naphthyl)ethylidene]-1-phenyl-2-propylamine revealed a conformation where a specific hydrogen atom on the naphthyl ring (the one adjacent to the imine group) is positioned directly above the face of the phenyl ring. rsc.org The distance was found to be only 2.7 Å, indicating a significant edge-to-face aromatic interaction that stabilizes this particular conformation in the crystal lattice. rsc.org This proximity has profound effects on the molecule's spectroscopic properties.

Interactive Data Table: Conformational Angles in a Related Naphthyl Imine

The following table presents key dihedral angles from a combined X-ray diffraction and DFT study of a structurally similar compound, (S)-(+)-N-Benzylidene-1-(1-naphthyl)ethylamine, which informs the probable conformation of this compound. nih.gov

| Dihedral Angle Definition | Angle (φ) | Method |

| N1—C9—C11—C12 (Naphthyl Orientation) | -25.3° | X-ray Diffraction |

| N1—C2—C3—C8 (Phenyl Orientation) | 19.9° | X-ray Diffraction |

| C2—N1—C9—C11 | -118.0° | X-ray Diffraction |

| C2—N1—C9—C11 | -120.0° | DFT (Local Minimum) |

Structure-Spectra Correlations and Quantitative Structure-Property Relationships (QSPR)

The correlation between the molecular structure of this compound and its spectroscopic output is a direct consequence of its electronic and conformational properties. Spectroscopic techniques like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy provide signatures that can be explicitly linked to the molecule's architecture.

In IR spectroscopy, the most characteristic feature of this Schiff base is the stretching vibration of the azomethine group (C=N). For analogous compounds like N-benzylideneaniline, this vibration gives rise to a strong absorption peak in the range of 1625 cm⁻¹. researchgate.netiiste.org The precise position of this peak is sensitive to the electronic environment and conjugation within the molecule.

NMR spectroscopy offers even more detailed insights into the structure-spectra relationship. In ¹H NMR spectra of similar Schiff bases, the proton attached to the imine carbon (CH=N) is highly deshielded and typically appears as a singlet at around 10.0 ppm. semanticscholar.orgarcjournals.org The carbon atom of this azomethine group is also distinctive in ¹³C NMR spectra, resonating at approximately 193 ppm. semanticscholar.orgarcjournals.org

The non-planar conformation of this compound leads to specific and sometimes anomalous effects in its NMR spectrum. As established through the crystal structure of a related compound, the proximity of one of the naphthyl protons to the face of the phenyl ring results in a significant diamagnetic shielding effect. rsc.org This shielding causes the signal for that specific proton to be shifted to a much higher field (a lower ppm value, observed at δ 5.9 in the analogue) than would otherwise be expected for an aromatic proton. rsc.org This phenomenon is a clear example of how the three-dimensional structure directly influences the observed spectroscopic data. The strength of this shielding effect can be temperature-dependent, indicating a dynamic equilibrium between different conformations in solution. rsc.org

Interactive Data Table: Characteristic Spectroscopic Data for the Azomethine Group in Analogous Schiff Bases

This table summarizes typical spectroscopic values for the key functional group in structures similar to this compound.

| Spectroscopy | Functional Group | Characteristic Signal | Reference |

| FT-IR | C=N Stretch | ~1625 cm⁻¹ | researchgate.netiiste.org |

| ¹H NMR | HC=N Proton | ~10.0 ppm | semanticscholar.orgarcjournals.org |

| ¹³C NMR | C=N Carbon | ~193 ppm | semanticscholar.orgarcjournals.org |

Quantitative Structure-Property Relationships (QSPR)

Quantitative Structure-Property Relationship (QSPR) studies represent a computational approach to correlate the chemical structure of a compound with its physicochemical properties in a quantitative manner. nih.gov For Schiff bases, QSPR and the closely related Quantitative Structure-Activity Relationship (QSAR) models are developed to predict properties such as antibacterial or antifungal activity. nih.govmdpi.com

These models are built on the principle that the structural features of a molecule, encoded as numerical descriptors, determine its properties and biological activities. mdpi.com A typical QSPR/QSAR study involves:

Descriptor Calculation: A large number of molecular descriptors are calculated for a series of related compounds. These can include electronic descriptors (e.g., atomic charges, polarity parameters), steric descriptors (e.g., molecular volume), and topological descriptors (which describe molecular connectivity). nih.govmdpi.com

Model Development: Statistical methods, such as multiple linear regression, are used to build a mathematical equation that links a selection of the most relevant descriptors to the property of interest. researchgate.net

Model Validation: The predictive power of the resulting model is rigorously tested to ensure its reliability. mdpi.com

For example, QSAR models developed for cinnamaldehyde-amino acid Schiff bases successfully correlated their antibacterial activity against E. coli and S. aureus with structural descriptors like polarity parameters and atomic state energies. nih.gov Such validated models can then be used to predict the activity of new, yet-to-be-synthesized Schiff bases, thereby guiding the design of compounds with enhanced properties and saving significant time and resources in drug discovery and materials science. mdpi.comresearchgate.net While a specific QSPR study for this compound is not detailed in the provided sources, the methodologies are broadly applicable to this compound for predicting its various chemical and biological properties.

Computational and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic distribution and energy of a molecule, which in turn dictates its geometry, spectroscopic properties, and reactivity.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. It offers a balance between accuracy and computational cost, making it suitable for molecules of the size of N-(1-naphthyl)-N-(phenylmethylene)amine.

While specific DFT studies optimizing the molecular geometry of this compound are not prominently found in the literature, such calculations would typically be performed using a functional like B3LYP with a basis set such as 6-311++G(d,p) to obtain the lowest energy conformation. researchgate.net These studies would yield key geometric parameters. For illustrative purposes, studies on the closely related compound N-Methyl-N-phenylaminomethyl 2-naphthyl ketone have used this level of theory to compare calculated geometries with X-ray crystallography data. researchgate.net

A typical output from a DFT study on molecular geometry would include the following parameters, although specific values for this compound are not available in the cited literature.

Table 1: Illustrative DFT-Calculated Molecular Geometry Parameters

| Parameter | Description | Typical Expected Value/Trend |

|---|---|---|

| C=N Bond Length | The length of the imine double bond. | Approx. 1.28 - 1.30 Å |

| C-N Bond Length | The length of the single bond between the imine nitrogen and the naphthyl ring. | Approx. 1.42 - 1.45 Å |

| C-C Bond Length (Aromatic) | The lengths of bonds within the phenyl and naphthyl rings. | Approx. 1.39 - 1.41 Å |

Electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are also determined. The HOMO-LUMO gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and more readily undergoes electronic transitions.

Computational methods can predict spectroscopic data, which is invaluable for interpreting experimental spectra and confirming molecular structures.

Infrared (IR) Frequencies: DFT calculations can predict vibrational frequencies corresponding to the stretching and bending of chemical bonds. For this compound, a key predicted frequency would be for the C=N (imine) stretch. In a related chiral aldimine, (S)-(+)-N-Benzylidene-1-(1-naphthyl)ethylamine, the experimental C=N stretch was observed at 1641 cm⁻¹, which would be expected to be similar for the target compound. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Chemical Shifts: Predicting NMR chemical shifts is more complex, but modern computational approaches, including DFT and machine learning models trained on DFT data, can provide accurate predictions. nih.govnrel.govresearchgate.net These calculations determine the magnetic shielding around each nucleus (¹H and ¹³C), which is then converted to a chemical shift value. For a molecule like this compound, predictions would be particularly useful for assigning the numerous signals in the crowded aromatic region of the spectrum. An anomalous upfield shift for a naphthyl proton was observed in a related imine due to shielding by a nearby phenyl ring, a phenomenon that computational modeling can help to explain. rsc.org

Table 2: Types of Predicted Spectroscopic Data

| Spectroscopy | Key Predicted Parameter | Importance |

|---|---|---|

| Infrared (IR) | C=N stretch frequency | Confirms the presence of the imine functional group. |

| Aromatic C-H stretch frequencies | Characterizes the aromatic portions of the molecule. | |

| NMR | ¹H Chemical Shifts | Aids in the assignment of protons, especially in complex aromatic systems. |

Conformational Analysis and Isomerization Pathways (e.g., E/Z Isomerism)

The this compound molecule possesses significant conformational flexibility due to rotation around several single bonds. Furthermore, the C=N double bond can exist as either an E or Z isomer.

Computational conformational analysis involves mapping the potential energy surface of the molecule by systematically rotating key bonds. Studies on the closely related N-benzylidene-1-(1-naphthyl)ethylamine have shown that the molecule adopts a non-planar conformation to relieve steric strain between the bulky naphthyl and phenyl groups. researchgate.netresearchgate.net For this related molecule, DFT calculations revealed multiple potential energy minima corresponding to different conformers. The experimentally observed solid-state structure was found to correspond to a local minimum, not the global minimum, suggesting that different conformers could exist in different phases. researchgate.netresearchgate.net A similar complexity would be expected for this compound.

The primary isomerization pathway for imines is the E/Z isomerization around the C=N bond. This can occur via two main mechanisms: rotation around the C=N bond or an in-plane inversion at the nitrogen atom. Computational studies can calculate the energy barriers for both pathways to determine the favored mechanism. For N-benzylideneaniline, a simpler analogue, the inversion pathway is generally favored. mdpi.com

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the step-by-step mechanism of chemical reactions. By calculating the energies of reactants, transition states, and products, a detailed energy profile of a reaction pathway can be constructed. nih.govnih.gov

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed picture of molecular behavior in different environments (e.g., in a solvent or interacting with a biological target). nih.gov For a molecule like this compound, MD simulations could be used to:

Explore its conformational landscape in solution, showing how it flexes and folds over time.

Study its interaction with other molecules or surfaces.

Simulate its aggregation behavior at higher concentrations.

Although no specific MD simulations for this compound have been found in the reviewed literature, the methodology is well-established for studying amine-containing molecules and protein-drug complexes. nih.gov

Quantitative Structure-Activity Relationships (QSAR) and Linear Free Energy Relationships (LFER) for Imine Systems

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate variations in the chemical structure of a series of compounds with their biological activity or chemical reactivity. atlantis-press.comjppres.comunair.ac.id For a series of imines, a QSAR study might investigate how substituents on the phenyl or naphthyl rings affect a property like receptor binding affinity or reaction rate.

Descriptors used in QSAR models can be:

Electronic: Hammett parameters, calculated atomic charges, HOMO/LUMO energies.

Steric: Molar refractivity, van der Waals volume.

Lipophilic: LogP (the partition coefficient between octanol (B41247) and water).

While no QSAR models specifically including this compound were found, general QSAR studies on N-aryl derivatives have identified descriptors like AlogP, Wiener index (a topological descriptor), and dipole moment as being important for describing their bioactivity. nih.govnrel.gov Linear Free Energy Relationships (LFERs), such as the Hammett equation, are a subset of QSAR that specifically relate reaction rates or equilibrium constants to electronic parameters of substituents. Such an analysis could be applied to reactions involving a series of substituted this compound derivatives to quantify the electronic influence of the substituents on reactivity.

Chemical Reactivity and Transformation Studies

Hydrolysis and Stability of the Imine Linkage

The formation of N-aryl imines, such as N-(1-naphthyl)-N-(phenylmethylene)amine, from aromatic aldehydes and primary amines is a reversible process. masterorganicchemistry.com The reverse reaction, hydrolysis, involves the cleavage of the imine linkage to regenerate the constituent aldehyde (benzaldehyde) and primary amine (1-naphthylamine). This reaction is typically catalyzed by aqueous acid. masterorganicchemistry.com

The mechanism for hydrolysis mirrors the formation mechanism but in reverse. masterorganicchemistry.com It proceeds through several key steps:

Protonation: The imine nitrogen is protonated by an acid catalyst, which increases the electrophilicity of the azomethine carbon.

Nucleophilic Attack: A water molecule acts as a nucleophile, attacking the electrophilic imine carbon.

Proton Transfer: A proton is transferred from the oxygen atom to the nitrogen atom, forming a neutral intermediate known as a carbinolamine or hemiaminal. libretexts.orgunizin.org

Elimination: The amino group is converted into a good leaving group by protonation, followed by the elimination of the primary amine (1-naphthylamine) to yield a protonated carbonyl group.

Deprotonation: The final deprotonation step releases the carbonyl compound (benzaldehyde) and regenerates the acid catalyst.

The rate of hydrolysis is significantly dependent on the pH of the solution. The reaction is often slow at very high or very low pH but reaches a maximum rate in weakly acidic conditions, typically around pH 4-5. unizin.org This is because at low pH, the amine nucleophile is fully protonated and non-reactive in the reverse reaction, while at high pH, there is insufficient acid to catalyze the key protonation steps for hydrolysis. Aromatic imines derived from aromatic aldehydes are generally stable and react readily. masterorganicchemistry.com

Table 1: General Conditions for Imine Hydrolysis

| Parameter | Condition | Rationale |

| Reagent | Water (H₂O) | Acts as the nucleophile. |

| Catalyst | Acid (e.g., HCl, H₂SO₄) | Protonates the imine to activate it for nucleophilic attack. |

| pH | Weakly Acidic (pH 4-5) | Optimal balance between imine activation and nucleophile availability. unizin.org |

| Products | Aldehyde/Ketone, Primary Amine | Cleavage of the C=N bond regenerates the starting materials. |

Nucleophilic and Electrophilic Reactions of the Azomethine Group

The azomethine group (C=N) is polarized, with the carbon atom being electrophilic and the nitrogen atom being nucleophilic and basic. This dual nature allows it to participate in both nucleophilic and electrophilic reactions.

Nucleophilic Reactions: The electrophilic carbon of the imine is susceptible to attack by various nucleophiles. This reactivity is significantly enhanced upon protonation of the nitrogen, which forms a highly electrophilic iminium ion. youtube.comyoutube.com Nucleophilic addition reactions are fundamental to the reactivity of imines and are involved in many of the transformations discussed in this article, including hydrolysis, reduction, and Mannich-type reactions. libretexts.orgnih.gov Carbon-based nucleophiles, such as organometallic reagents (e.g., Grignard reagents) and enolates, can add to the imine carbon to form new carbon-carbon bonds.

Electrophilic Reactions: The nitrogen atom of the imine possesses a lone pair of electrons, rendering it basic and nucleophilic. It can react with electrophiles, with the primary reaction being protonation by acids. The aromatic rings (phenyl and naphthyl) can undergo electrophilic aromatic substitution. The activating and directing influence of the N-phenylmethylene substituent on the naphthyl ring, and vice-versa, dictates the position of substitution. Arylamines are typically highly activated, directing incoming electrophiles to the ortho and para positions. libretexts.org

Cycloaddition Reactions Involving the Imine Moiety

Imines and their derivatives are known to participate in cycloaddition reactions. One of the most conceptually simple pathways is the 1,3-dipolar cycloaddition. While specific studies on this compound are not prevalent, analogous silyl-substituted amines, which serve as precursors to nonstabilized azomethine ylides, undergo 1,3-dipolar cycloadditions with electron-deficient olefins to yield pyrrolidine (B122466) derivatives under mild conditions. orgsyn.org It is plausible that this compound could be converted into a corresponding azomethine ylide, which could then be trapped by a dipolarophile in a concerted cycloaddition process to form substituted pyrrolidines. orgsyn.org

Furthermore, related azomethine imines are a versatile class of dipoles used in the synthesis of N-heterocycles. rsc.orgresearchgate.net These reactions highlight the potential of the imine moiety to act as a building block in constructing more complex heterocyclic systems.

Reduction Pathways of this compound

The reduction of the imine double bond in this compound is a straightforward method to synthesize the corresponding secondary amine, N-(phenylmethyl)-1-naphthalenamine. This transformation is a key step in reductive amination protocols. masterorganicchemistry.com

A variety of reducing agents can accomplish this transformation. Sodium borohydride (B1222165) (NaBH₄) is a widely used, mild, and efficient reagent for this purpose. dss.go.thresearchgate.net The reaction conditions can be modified to improve efficiency and yield. For instance, the reduction can be performed without a solvent using polyethylene (B3416737) glycol (PEG400) as a catalyst or activated by solid acids like boric acid under solvent-free conditions. dss.go.thorganic-chemistry.orgresearchgate.net Other specialized borohydride reagents, such as sodium cyanoborohydride (NaBH₃CN), are particularly effective as they can selectively reduce iminium ions in the presence of more sensitive carbonyl groups. masterorganicchemistry.com

Table 2: Selected Reagents for the Reduction of N-Aryl Imines

| Reagent | Catalyst / Conditions | Product | Typical Yield | Reference |

| Sodium Borohydride (NaBH₄) | PEG400, 55-60 °C, solvent-free | Secondary Amine | Good to Excellent | dss.go.thresearchgate.net |

| Sodium Borohydride (NaBH₄) | Boric Acid, solvent-free, RT | Secondary Amine | High | researchgate.netorganic-chemistry.org |

| Sodium Cyanoborohydride (NaBH₃CN) | Mildly acidic (pH 4-5) | Secondary Amine | High | masterorganicchemistry.com |

| Trichlorosilane (HSiCl₃) | Lewis basic organocatalyst | Secondary Amine | High | organic-chemistry.org |

Oxidation Reactions and Degradation Pathways

The oxidation of this compound is less commonly explored than its reduction. Potential oxidative pathways can lead to degradation or transformation of the molecule. One conceivable reaction is the oxidative coupling of the aromatic systems. For example, related N-aryl-2-naphthylamines undergo electrochemical oxidative homocoupling to form binaphthylamine structures. mdpi.com This type of reaction proceeds via a radical-radical coupling mechanism initiated by a single-electron transfer. mdpi.com A similar pathway could represent a degradation route for this compound under specific oxidative conditions.

Another oxidative process involves the formation of the imine itself from the corresponding secondary amine, N-(phenylmethyl)-1-naphthalenamine. Various methods exist for the oxidation of secondary amines to imines, including catalytic oxidation using ruthenium complexes or oxygen in the presence of gold catalysts. google.com These reactions represent the reverse of the reduction pathway.

Transamination and Transimination Dynamics

This compound can participate in dynamic covalent chemistry through transimination and transamination reactions.

Transimination , or imine exchange, is a process where the imine reacts with a different primary amine to form a new imine and release the original amine (1-naphthylamine). This amine-imine exchange can occur surprisingly fast in organic solvents, even without a catalyst. rsc.org The mechanism is proposed to involve the nucleophilic addition of the incoming amine to the C=N bond, followed by proton transfer through a four-membered transition state, leading to a tetrahedral intermediate that then collapses to the new products. rsc.orgresearchgate.net

Transamination refers to the isomerization of the imine to its tautomeric form, an enamine. This process involves a 1,3-proton shift.

Together, these reversible processes allow a mixture of imines and amines to exist as a dynamic covalent library, where the components can exchange and the composition of the mixture can adapt to thermodynamic or kinetic influences, such as the presence of a host molecule. nih.gov

Mannich-Type Reactions and Related Carbon-Carbon Bond Forming Processes

The Mannich reaction is a three-component reaction that forms a β-amino carbonyl compound, known as a Mannich base. nih.gov In this reaction, this compound can serve as the precursor to the key electrophilic species.

The reaction mechanism under acidic conditions involves:

Formation of an iminium ion from the protonation of this compound. youtube.com

Tautomerization of an enolizable carbonyl compound (an aldehyde or ketone) to its enol form.

Nucleophilic attack of the enol on the electrophilic carbon of the iminium ion. youtube.comyoutube.com

Deprotonation to yield the final β-amino carbonyl product.

This reaction is a powerful tool for C-C bond formation, assembling three components—an amine (here, 1-naphthylamine), a non-enolizable aldehyde (benzaldehyde), and an enolizable carbonyl compound—in a single step. organic-chemistry.org A related transformation is the nitro-Mannich (or aza-Henry) reaction, where the nucleophile is a deprotonated nitroalkane (a nitronate), which adds to the imine to form a β-nitroamine. wikipedia.org

Table 3: Representative Components for a Mannich-Type Reaction

| Imine Precursor | Carbonyl Component (Enolizable) | Amine Component | Aldehyde Component (Non-enolizable) | Resulting Product Class |

| This compound | Acetone, Cyclohexanone | 1-Naphthylamine (B1663977) | Benzaldehyde (B42025) | β-Amino Ketone |

Coordination and Supramolecular Chemistry

N-(1-naphthyl)-N-(phenylmethylene)amine as a Ligand in Metal Complexes

Schiff bases, characterized by the imine or azomethine group (-C=N-), are a cornerstone of coordination chemistry, acting as versatile ligands for a wide range of metal ions. This compound, as a member of this class, primarily utilizes the lone pair of electrons on the nitrogen atom to coordinate with metal centers.

The primary binding site of this compound is the nitrogen atom of the imine group. In its unmodified form, it typically functions as a monodentate ligand, coordinating to a single metal ion. The coordination involves the donation of the nitrogen's lone pair of electrons to an empty orbital of the metal ion, forming a coordinate covalent bond.

The structure of this ligand, however, offers potential for more complex coordination behavior if functional groups (like -OH or -COOH) were introduced into the phenyl or naphthyl rings. Such modifications could enable bidentate or even polydentate coordination, creating more stable chelate structures with the metal ion.

The synthesis of metal complexes with this compound follows general procedures established for Schiff base ligands. nih.gov A common method involves the direct reaction of the imine with a metal salt (e.g., chlorides, acetates, or nitrates) in a suitable solvent, such as ethanol (B145695) or methanol. The reaction can often be carried out at room temperature or with gentle heating.

For instance, a representative synthesis could involve mixing one equivalent of a metal(II) salt, like copper(II) acetate, with two equivalents of the imine ligand in ethanol, leading to the formation of a complex with the general formula [M(L)₂X₂], where L is the imine ligand and X is the counter-ion.

Characterization of the resulting metal complexes relies on a suite of analytical techniques:

Elemental Analysis: To confirm the stoichiometric ratio of metal to ligand.

Molar Conductivity Measurements: To determine if the complex is ionic or non-electrolytic in solution. researchgate.net

Infrared (IR) Spectroscopy: To identify the coordination of the imine nitrogen.

UV-Visible (UV-Vis) Spectroscopy: To study the electronic transitions and changes in the ligand's electronic structure upon complexation. researchgate.net

X-ray Crystallography: To definitively determine the three-dimensional structure and coordination geometry of the complex. nih.gov

Spectroscopic analysis provides clear evidence of the formation of a coordinate bond between the imine and a metal ion.

Infrared (IR) Spectroscopy: The most telling sign of complexation is the shift in the stretching frequency of the imine bond (ν(C=N)). In the free ligand, this band appears at a characteristic wavenumber. Upon coordination, the donation of electron density from the nitrogen to the metal center typically weakens the C=N double bond, causing a shift to a lower frequency (a redshift). The appearance of new, low-frequency bands corresponding to metal-nitrogen (M-N) vibrations further confirms coordination. researchgate.net

UV-Visible (UV-Vis) Spectroscopy: The electronic spectrum of the free ligand shows absorption bands corresponding to π→π* transitions within the aromatic rings and an n→π* transition associated with the imine group. researchgate.net Upon complexation, these bands may shift in wavelength and intensity. Furthermore, new bands can appear in the visible region, which are often attributable to ligand-to-metal charge transfer (LMCT) or d-d transitions within the metal center, providing distinct color to the complexes.

Table 1: Expected Spectroscopic Shifts Upon Complex Formation

| Spectroscopic Technique | Key Signature in Free Ligand | Expected Change Upon Complexation | Reason for Change |

| Infrared (IR) | ν(C=N) stretch | Shift to lower wavenumber | Donation of N lone pair electrons to the metal, weakening the C=N bond. |

| UV-Visible | π→π* and n→π* transitions | Bathochromic (red) or hypsochromic (blue) shifts | Alteration of ligand's electronic energy levels due to coordination. |

| UV-Visible | N/A | Appearance of new absorption bands | Ligand-to-Metal Charge Transfer (LMCT) or d-d electronic transitions. |

Applications of Imine-Based Metal Complexes in Catalysis (e.g., asymmetric catalysis)

Metal complexes derived from imines are powerful catalysts for a variety of organic transformations. The electronic and steric properties of the imine ligand can be fine-tuned by modifying its constituent aromatic rings, which in turn influences the catalytic activity and selectivity of the metal center.

A particularly important application is in asymmetric catalysis, where a chiral ligand directs a reaction to produce one enantiomer of a product in excess over the other. mdpi.com While this compound itself is achiral, it serves as a scaffold for designing chiral ligands. For instance, introducing chiral centers into the molecule or using a chiral binaphthyl backbone can create ligands for highly enantioselective catalysts. nih.govresearchgate.net

Metal complexes based on such chiral imine ligands have shown high efficacy in several key reactions:

Asymmetric Hydrogenation: Ruthenium and rhodium complexes with chiral phosphine-imine ligands are used for the enantioselective hydrogenation of prochiral olefins and ketones to produce chiral alcohols and other valuable compounds. researchgate.net

Carbon-Carbon Bond Formation: Nickel and palladium complexes featuring imine-type ligands can catalyze asymmetric coupling reactions, providing access to chiral amines and other molecules with quaternary carbon centers. nih.govmdpi.com

Hydroamination: Iridium complexes with chiral ligands have been successfully employed in the asymmetric intramolecular hydroamination of alkenes. mdpi.com

Supramolecular Assemblies Involving this compound

Supramolecular chemistry involves the study of systems held together by non-covalent interactions. The extended aromatic surfaces of this compound make it an ideal candidate for forming ordered supramolecular structures. nih.gov

The formation of supramolecular assemblies is driven by a combination of weak intermolecular forces.

π-π Stacking: This is a dominant interaction for this compound. The electron-rich π-systems of the phenyl and naphthyl rings can interact with each other in an offset or face-to-face manner. These interactions are crucial for the self-assembly of aromatic molecules into ordered stacks or layers, influencing the crystal packing and the properties of materials derived from them. rsc.org The large surface area of the naphthyl group, in particular, promotes strong stacking interactions. nih.gov

Hydrogen Bonding: The parent molecule lacks strong hydrogen bond donors. However, hydrogen bonding is a critical directional force in the self-assembly of related functionalized molecules. stanford.edu For example, the introduction of a hydroxyl (-OH) or amide (-NH-C=O) group onto one of the aromatic rings would provide both a hydrogen bond donor and acceptor. These groups would enable the formation of robust, directional networks, complementing the less-directional π-π stacking and leading to more complex and stable supramolecular architectures. rsc.orgnih.gov

Self-Assembly Processes and Crystal Engineering

Analysis of derivatives such as N-(4-Chlorobenzylidene)-1-naphthylamine and naphthalen-1-yl-(4-nitro-benzylidene)-amine (B374076) reveals key features of molecular conformation and intermolecular interactions that are expected to be conserved in the parent compound. These studies underscore the importance of the rigid Schiff base core and the steric and electronic properties of the aromatic naphthyl and phenyl rings in directing the supramolecular architecture.

Detailed Research Findings from Analogous Structures

Crystallographic studies on N-(4-Chlorobenzylidene)-1-naphthylamine, a molecule differing only by a chloro substituent on the phenyl ring, provide a robust model for understanding the solid-state assembly of this compound. researchgate.netresearchgate.net The title compound, C17H12ClN, crystallizes in a monoclinic system with the space group P21/c. researchgate.netresearchgate.net The molecule adopts a trans conformation about the C=N imine bond. A significant feature is the dihedral angle of 66.53(5)° between the planes of the naphthyl and the chloro-substituted benzene (B151609) rings. researchgate.netresearchgate.net This twisted conformation is a result of steric hindrance between the aromatic systems, which prevents the molecule from being planar.

Similarly, the crystal structure of naphthalen-1-yl-(4-nitro-benzylidene)-amine further illuminates the packing principles. researchgate.net The introduction of a nitro group, which is a strong electron-withdrawing group, can influence the electronic properties and intermolecular interactions, potentially leading to different packing motifs compared to the chloro-derivative or the unsubstituted parent compound.

The self-assembly process for this compound from solution is a nucleation-dependent process. As the concentration of the solute exceeds its solubility limit in a given solvent, molecules begin to aggregate. The initial molecular clusters will be dynamic, but as more molecules are added, a critical nucleus size is reached, leading to the growth of a crystalline solid. The final crystal morphology is a macroscopic expression of the underlying molecular-level packing and intermolecular forces. The choice of solvent can play a crucial role in this process, as solvent-solute interactions can influence the conformation of the molecule in solution and the kinetics of crystal growth, potentially leading to different polymorphs.

Based on the analysis of its analogues, the key intermolecular interactions governing the self-assembly of this compound are predicted to be:

π-π Stacking Interactions: Arising from the aromatic naphthyl and phenyl rings.

C-H···π Interactions: Wherein a C-H bond from one molecule interacts with the π-electron cloud of an aromatic ring of a neighboring molecule.

The interplay of these forces, dictated by the molecule's inherent shape and electronic distribution, directs the formation of a specific, thermodynamically favored crystal structure.

Crystallographic Data for a Closely Related Compound

To provide a quantitative understanding of the structural parameters, the crystallographic data for N-(4-Chlorobenzylidene)-1-naphthylamine is presented below. This data offers a strong indication of the expected bond lengths, angles, and unit cell dimensions for this compound.

Table 1: Crystallographic Data for N-(4-Chlorobenzylidene)-1-naphthylamine researchgate.netresearchgate.net

| Parameter | Value |

| Chemical Formula | C₁₇H₁₂ClN |

| Formula Weight ( g/mol ) | 265.73 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.8416 (13) |

| b (Å) | 14.8771 (15) |

| c (Å) | 7.1971 (8) |

| α (°) | 90 |

| β (°) | 92.857 (1) |

| γ (°) | 90 |

| Volume (ų) | 1373.3 (2) |

| Z | 4 |

| Temperature (K) | 296 |

| Radiation type | Mo Kα |

| R-factor | 0.049 |

Table 2: Selected Bond Lengths for N-(4-Chlorobenzylidene)-1-naphthylamine researchgate.net

| Bond | Length (Å) |

| Cl1—C15 | 1.738 (2) |

| N1—C11 | 1.268 (3) |

| N1—C1 | 1.416 (3) |

| C11—C12 | 1.459 (3) |

The data clearly shows the double bond character of the C11=N1 imine bond and the typical bond lengths for C-C bonds within the aromatic rings. The key takeaway for the self-assembly of the parent compound is the non-planar nature of the molecule and the absence of strong, directional hydrogen bonding, which elevates the importance of weaker, but collectively significant, π-interactions in the crystal engineering of this system.

Advanced Catalysis and Green Chemistry Approaches

Catalytic Strategies for Imine Synthesis and Transformations

The formation of the imine bond in N-(1-naphthyl)-N-(phenylmethylene)amine, typically through the condensation of 1-naphthylamine (B1663977) and benzaldehyde (B42025), can be significantly accelerated and controlled through various catalytic approaches. These strategies are broadly categorized into heterogeneous, homogeneous, and photocatalysis, each offering distinct advantages.

Heterogeneous Catalysis (e.g., zeolite beta, metal nanoparticles on MOFs)

Heterogeneous catalysts are prized for their ease of separation from the reaction mixture and potential for reusability. peerj.com Zeolites and metal-organic frameworks (MOFs) supporting metal nanoparticles are prominent examples.

Zeolite Beta: As a high-silica, large-pore crystalline aluminosilicate, Zeolite Beta possesses strong acidic sites and a three-dimensional pore structure, making it a robust solid acid catalyst. psu.edumdpi.com While direct synthesis of this compound using zeolite beta is not extensively documented, its efficacy in related reactions highlights its potential. For instance, H-beta zeolite has been successfully employed to catalyze the synthesis of amides from alcohols and nitriles, demonstrating its ability to facilitate C-N bond formation. niscpr.res.in The proposed mechanism involves the generation of a carbocation from an alcohol by the acid catalyst, which then reacts with a nitrile. niscpr.res.in A similar acid-catalyzed pathway can be envisaged for the condensation of an amine and an aldehyde. Furthermore, hierarchical zeolite beta has shown high activity in reactions involving bulky molecules, such as the benzylation of naphthalene (B1677914), owing to its enhanced external surface area and mesoporous structure which improves mass transfer. mdpi.comsemanticscholar.orgresearchgate.net

Metal Nanoparticles on MOFs: Metal-Organic Frameworks (MOFs) serve as excellent supports for metal nanoparticles (MNPs) due to their high surface area and tunable porosity, which can confine the nanoparticles and prevent their aggregation. mdpi.comresearchgate.netnih.gov These composite materials have shown superior performance in various catalytic reactions. For example, alloyed Au–Pd nanoparticles loaded into the UiO-66-NH₂ MOF have been effective in the reductive amination of nitroarenes, a process that involves the in-situ formation of an imine intermediate. mdpi.com Similarly, palladium nanoparticles supported on DUT-67(Zr) MOF have been used for the hydrogenation of nitrobenzene. mdpi.com A particularly relevant example is the use of a palladium-metalated Porous Coordination Network, PCN-222(Pd), which catalyzes the aerobic photo-oxidative cross-condensation of anilines with benzylic amines to yield imines with high selectivity. acs.org This method avoids the self-condensation byproducts often seen in other oxidative coupling reactions. acs.org

Table 1: Heterogeneous Catalysts in Imine-Related Synthesis

| Catalyst Type | Specific Example | Application | Key Findings | Reference(s) |

| Zeolite | H-beta zeolite | Amide synthesis from alcohols and nitriles | Efficiently catalyzes C-N bond formation; recyclable. | niscpr.res.in |

| Hierarchical Zeolite Beta | Benzylation of naphthalene | High activity for bulky molecules due to mesoporosity. | mdpi.comsemanticscholar.org | |

| MNPs on MOFs | AuPd@UiO-66(Zr)-NH₂ | Reductive amination of nitroarenes | Effective for C-N bond formation via imine intermediates. | mdpi.com |

| PCN-222(Pd) | Photo-oxidative cross-condensation of amines | High selectivity for cross-coupled imines; avoids self-condensation. | acs.org | |

| Amberlyst® 15 | Imine synthesis from aldehydes and amines | Solvent-free conditions, excellent yields, recyclable catalyst. | peerj.com |

Homogeneous Catalysis (e.g., Ru complexes, organocatalysis)

Homogeneous catalysts operate in the same phase as the reactants, often leading to high activity and selectivity under mild conditions.

Ruthenium Complexes: Ruthenium-based complexes are versatile catalysts for various transformations involving imines. researchgate.net Specific methods include the selective synthesis of imines from nitriles and secondary alcohols using a ruthenium dihydride complex, which proceeds via a hydrogen-transfer strategy. rsc.org Other Ru(II) complexes have been synthesized and shown to be efficient catalysts for C-N coupling reactions, such as the N-alkylation of aromatic amines with alcohols. acs.org The mechanism often involves the catalyst facilitating a hydrogen transfer step, either in the dehydrogenation of an amine or alcohol to form the reactive intermediate. rsc.orgacs.org Ruthenium can also mediate the reduction of oximes to form imine complexes. rsc.org

Organocatalysis: Organocatalysis utilizes small, metal-free organic molecules to catalyze reactions, representing a greener alternative to many metal-based systems. nobelprize.org The synthesis of imines has been achieved using simple organocatalysts like pyrrolidine (B122466), which facilitates the condensation of aldehydes with various amino compounds, including N-alkyl and N-aryl amines, with high yields under mild, acid-free conditions. organic-chemistry.org This biomimetic approach relies on nucleophilic catalysis, proceeding through an iminium activation pathway. organic-chemistry.org More complex organocatalytic systems have been developed for asymmetric transformations of imines. For instance, chiral N-formamides derived from amino acids can catalyze the enantioselective hydrosilylation of N-aryl imines. thieme-connect.com Additionally, chiral BINOL-derived phosphoric acids have been used in the asymmetric allylation of in-situ formed N-aryl imines. beilstein-journals.org A novel approach involves the use of quinone catalysts for the oxidative deformylation of amino alcohols to generate N-protected imines, showcasing a C-C bond cleavage strategy. chemistryviews.org

Table 2: Homogeneous Catalysts in Imine Synthesis and Transformation

| Catalyst Type | Specific Example | Application | Key Findings | Reference(s) |

| Ruthenium Complex | Ruthenium dihydride complex | Imine synthesis from nitriles and alcohols | Efficient hydrogen-transfer strategy; base-free conditions. | rsc.org |

| Ru(II) α-diimine complexes | N-alkylation of aromatic amines | Effective for C-N bond formation. | acs.org | |

| Organocatalyst | Pyrrolidine | Synthesis of various imines from aldehydes | Mild, acid-free, high yields via iminium activation. | organic-chemistry.org |

| L-Piperazine-2-carboxylic Acid Derivative | Enantioselective hydrosilylation of N-aryl imines | Provides access to chiral secondary amines. | thieme-connect.com | |

| Quinone | Oxidative deformylation of amino alcohols to imines | Novel C-C cleavage strategy for imine formation. | chemistryviews.org |

Photocatalysis in Imine Chemistry

Photocatalysis harnesses light energy to drive chemical reactions, often under very mild conditions. researchgate.net The aerobic photocatalytic oxidation of amines to imines is a prominent green strategy.

Using titanium dioxide (TiO₂) as a photocatalyst, benzylic amines can be selectively converted to imines in the presence of air as the oxidant. bohrium.com The reaction proceeds in two steps: the selective photocatalytic oxidation of the amine to an aldehyde, followed by condensation with another amine molecule to form the imine. bohrium.com The use of a silicate-supported anatase (TiO₂) photocatalyst allows this transformation to occur under visible light irradiation (λ > 460 nm). nih.gov The mechanism involves the light-excited catalyst activating oxygen, which then oxidizes the amine to an aldehyde, followed by condensation. nih.gov

Metal-organic frameworks can also serve as highly effective photocatalysts. As mentioned, PCN-222(Pd) facilitates the selective photocatalytic oxidative cross-condensation of benzylic amines with anilines. acs.org This reaction is very efficient under mild conditions with visible light. acs.org Other approaches merge photoredox catalysis with organocatalysis to achieve novel reactivity. For example, the combination of an organic photocatalyst and an amine organocatalyst can enable the α-functionalization of aldehydes via radical intermediates that can react with imines. nobelprize.orgmdpi.com

Table 3: Photocatalytic Methods for Imine Synthesis

| Catalyst System | Reactants | Conditions | Key Features | Reference(s) |

| TiO₂ | Benzylic amines | UV irradiation, Air (O₂) | Selective oxidation of amine to aldehyde, then condensation. | bohrium.com |

| TiO₂-S (silicate supported) | Benzylamine (B48309) | Visible light (λ > 460 nm), Air (O₂) | Enhanced visible light activity. | nih.gov |

| PCN-222(Pd) (MOF) | Benzylic amines and anilines | Visible light, Air (O₂) | Highly selective for cross-condensation products; recyclable. | acs.org |

| Eosin-Y | Benzyl alcohols and anilines | Visible light | Metal-free, environmentally friendly method. | organic-chemistry.org |

Green Chemistry Principles in Imine Chemistry

The principles of green chemistry, which aim to reduce waste and hazard in chemical processes, are increasingly integral to the development of synthetic methodologies for compounds like this compound. researchgate.netrsc.org

Solvent-Free Reactions and Atom Economy

Solvent-Free Reactions: Eliminating volatile organic solvents is a key goal of green chemistry. The synthesis of imines can often be achieved under solvent-free (neat) conditions. For example, the condensation of primary amines with aldehydes proceeds in excellent yields using Amberlyst® 15, a solid acid catalyst, at room temperature without any solvent. peerj.com This not only reduces waste but also simplifies the work-up procedure, as the solid catalyst can be easily filtered off. peerj.com Similarly, copper(0)-catalyzed aerobic oxidative synthesis of imines from amines has been successfully performed under solvent-free conditions. acs.org

Atom Economy: Introduced by Barry Trost, atom economy is a measure of how many atoms from the reactants are incorporated into the final desired product. wikipedia.org An ideal reaction has a 100% atom economy. The classical condensation reaction for synthesizing this compound from 1-naphthylamine and benzaldehyde is highly atom-economical.

Reaction: C₁₀H₉N (1-naphthylamine) + C₇H₆O (benzaldehyde) → C₁₇H₁₃N (this compound) + H₂O

Molecular Weights:

1-naphthylamine: ~143.19 g/mol

Benzaldehyde: ~106.12 g/mol

this compound: ~231.30 g/mol

Water: ~18.02 g/mol

Atom Economy Calculation:

% AE = [Mass of Desired Product / (Total Mass of Reactants)] x 100

% AE = [231.30 / (143.19 + 106.12)] x 100

% AE = [231.30 / 249.31] x 100 ≈ 92.8%

This high atom economy signifies that most of the atoms in the starting materials are utilized in forming the product, with only water as a benign byproduct. researchgate.netjocpr.com Synthesis strategies that proceed via direct condensation are therefore preferable from an atom economy perspective over routes that require stoichiometric activating agents or produce significant byproducts. wikipedia.orgresearchgate.net

Sustainable Catalyst Design and Reusability

Catalyst sustainability is a cornerstone of green chemistry, focusing on the use of non-toxic, earth-abundant materials and ensuring the catalyst can be reused over multiple cycles.

Homogeneous Catalysts: While highly efficient, the separation and reuse of homogeneous catalysts can be challenging. rsc.org A key area of research in sustainable catalysis is the development of strategies to overcome this limitation. One approach is the "heterogenization" of homogeneous catalysts by anchoring them to solid supports, such as polymers or silica (B1680970). researchgate.net This combines the high activity of the homogeneous catalyst with the ease of separation of a heterogeneous one. Another strategy involves designing novel work-up procedures or using biphasic solvent systems that allow for the selective extraction and recovery of the catalyst. rsc.org The development of such recyclable catalyst systems is crucial for making homogeneous catalysis a more economically and environmentally friendly option. rsc.orgresearchgate.net

Minimization of By-products and Waste Generation

In the synthesis of this compound, the primary focus for minimizing waste and by-products aligns with the principles of green chemistry. The main synthetic route involves the condensation of a primary amine (1-naphthylamine) with an aldehyde (benzaldehyde). uokerbala.edu.iqsemanticscholar.org This reaction is an equilibrium process where the primary by-product is water. uokerbala.edu.iqmdpi.com Consequently, strategies for waste minimization are centered on improving reaction efficiency, utilizing environmentally benign components, and effectively managing the water by-product.

The core of waste reduction in this synthesis lies in maximizing atom economy and minimizing the use of auxiliary substances like solvents and catalysts, or choosing greener alternatives. Traditional chemical syntheses often result in significant waste streams, including hazardous solvents and catalyst residues. However, modern approaches applicable to the synthesis of Schiff bases, such as this compound, can drastically reduce the environmental impact.

Research into green synthesis methodologies for Schiff bases has highlighted several effective approaches to waste and by-product minimization:

Solvent-Free Synthesis: One of the most effective green chemistry techniques is the elimination of solvents altogether. uokerbala.edu.iq Grinding or mechanochemical methods, where the solid reactants are mixed and ground together, can proceed to high yields without any solvent. univ-ouargla.dztheses-algerie.com This approach significantly reduces waste as there is no solvent to dispose of or recycle. The reaction between aniline (B41778) and benzaldehyde to form a similar Schiff base has been successfully conducted using this solvent-free method, indicating its applicability. univ-ouargla.dztheses-algerie.com

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. uokerbala.edu.iq In the context of Schiff base synthesis, it often leads to dramatically shorter reaction times and higher yields compared to conventional heating. uokerbala.edu.iqresearchgate.net This efficiency can reduce the formation of degradation by-products that may occur with prolonged heating. Furthermore, many microwave-assisted syntheses can be performed under solvent-free conditions, further cutting down on waste. uokerbala.edu.iq

Use of Green Solvents: When a solvent is necessary, the choice is critical for waste minimization. The synthesis of this compound has been reported using ethanol (B145695), a relatively green and biodegradable solvent, in the presence of a catalytic amount of glacial acetic acid. semanticscholar.org The use of water as a solvent for Schiff base synthesis is also a key green chemistry approach. uokerbala.edu.iq

Catalyst Optimization: The use of small quantities of efficient and recyclable catalysts minimizes waste. While a simple acid catalyst like glacial acetic acid is effective, research on other Schiff base syntheses has explored the use of recyclable catalysts, such as magnetic nano-catalysts, which can be easily removed from the reaction mixture and reused, preventing their entry into the waste stream. semanticscholar.orgmdpi.com

By-product Management: The primary by-product, water, must be removed to drive the reaction equilibrium towards the product side. mdpi.com This not only maximizes the yield of the desired this compound but also minimizes the amount of unreacted starting materials that would otherwise contaminate the product and end up in the waste stream. Techniques like pervaporation can be used to selectively remove water during the reaction. mdpi.com

The following tables provide an overview of research findings related to waste minimization in the synthesis of Schiff bases, which are directly applicable to the production of this compound.

Table 1: Comparison of Green Synthesis Methods for Schiff Bases

| Method | Typical Reagents | Solvent | Key Advantage for Waste Minimization |

| Conventional Synthesis | 1-Naphthylamine, Benzaldehyde | Ethanol | Use of a biodegradable solvent. semanticscholar.org |

| Microwave Irradiation | Aromatic Amine, Aromatic Aldehyde | None | Solvent-free conditions, rapid reaction, high yield. uokerbala.edu.iq |

| Grinding Method | Aniline, Benzaldehyde | None | Solvent-free, minimal energy input, water is the only by-product. univ-ouargla.dztheses-algerie.com |

| Catalysis in Water | Various amines and aldehydes | Water | Avoids organic solvents, simplifies product isolation. uokerbala.edu.iq |

Table 2: Research Findings on By-product Reduction in Schiff Base Synthesis

| Study Focus | Reactants | Catalyst/Conditions | Primary By-product | Finding for Waste Minimization |

| Equilibrium Shift | n-butylamine, Benzaldehyde | Pervaporation membrane | Water | Continuous removal of water by-product shifts equilibrium, increasing product yield to completion and minimizing reactant waste. mdpi.com |

| Solvent-Free Synthesis | Aniline, Benzaldehyde | Grinding (Mechanochemistry) | Water | The reaction proceeds to a 57% yield in 2 minutes without any organic solvent, generating only water as a by-product. univ-ouargla.dztheses-algerie.com |